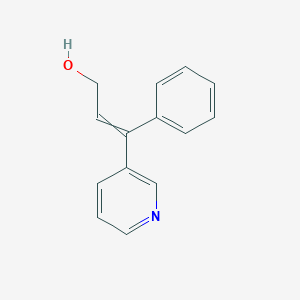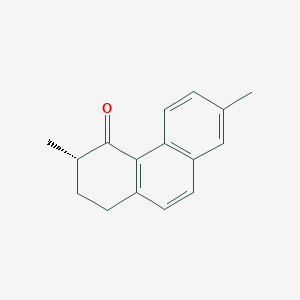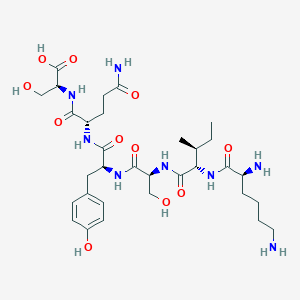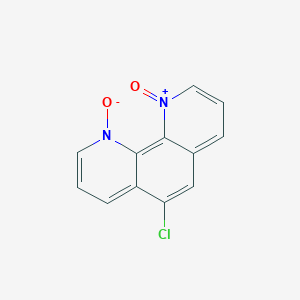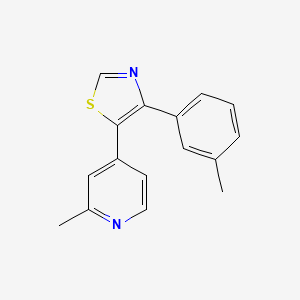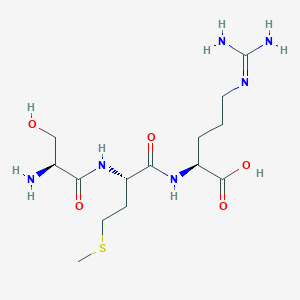![molecular formula C14H23ClO4Si B14255784 Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol CAS No. 388610-30-8](/img/structure/B14255784.png)
Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol is a complex organic compound that combines the properties of acetic acid, a common carboxylic acid, with a silyl ether and a methoxyphenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol typically involves multiple steps, starting with the preparation of the silyl ether and methoxyphenol intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the silylation process might involve the use of chlorodimethylsilane in the presence of a base such as triethylamine, while the methoxyphenol group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve continuous flow processes to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations would be essential to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The silyl ether group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the silyl ether group can produce the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. For example, the phenolic group can act as an antioxidant by scavenging free radicals, while the silyl ether group can enhance the compound’s stability and solubility. The chloro group can participate in nucleophilic substitution reactions, allowing the compound to be modified for specific applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid;4-[3-[dimethylsilyl]propyl]-2-methoxyphenol: Lacks the chloro group, which may affect its reactivity and applications.
Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-phenol: Lacks the methoxy group, which may influence its solubility and biological activity.
Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-hydroxyphenol: Has a hydroxyl group instead of a methoxy group, which can alter its chemical properties and reactivity.
Uniqueness
Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol is unique due to the combination of its functional groups, which provide a balance of reactivity, stability, and solubility. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
388610-30-8 |
|---|---|
Molekularformel |
C14H23ClO4Si |
Molekulargewicht |
318.87 g/mol |
IUPAC-Name |
acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol |
InChI |
InChI=1S/C12H19ClO2Si.C2H4O2/c1-15-12-9-10(6-7-11(12)14)5-4-8-16(2,3)13;1-2(3)4/h6-7,9,14H,4-5,8H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
GJPVSPIERMXDNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.COC1=C(C=CC(=C1)CCC[Si](C)(C)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]pivalamide](/img/structure/B14255717.png)

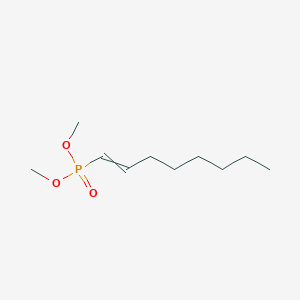
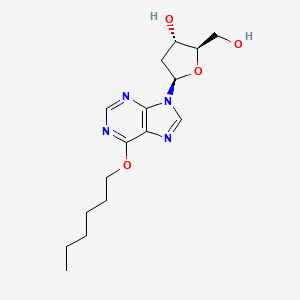
![Methanone, phenyl[2-(phenylethynyl)phenyl]-](/img/structure/B14255752.png)
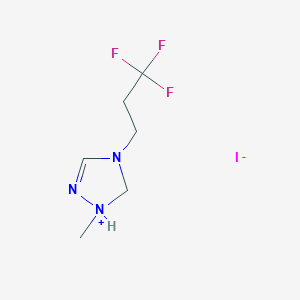
![4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14255758.png)
